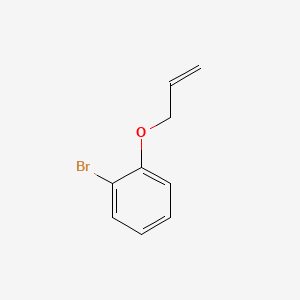

1-(Allyloxy)-4-bromobenzene

Beschreibung

Contextual Significance of Halogenated Allyl Aryl Ethers in Synthetic Chemistry

Halogenated allyl aryl ethers, such as 1-(Allyloxy)-4-bromobenzene, are a significant class of compounds in synthetic chemistry. frontiersin.org The presence of a halogen atom, an aryl group, and an allyl ether moiety within the same molecule offers multiple avenues for functionalization. The halogen provides a handle for cross-coupling reactions, while the allyl group can participate in various rearrangements and addition reactions. quora.com The aryl ether linkage itself is a common structural motif in many natural products and pharmaceuticals. frontiersin.org

The reactivity of these compounds can be fine-tuned by the nature and position of the halogen and other substituents on the aromatic ring. For example, the electron-withdrawing nature of halogens can influence the reactivity of the aromatic ring in electrophilic substitution reactions. This versatility makes halogenated allyl aryl ethers valuable intermediates in the construction of complex molecular architectures.

Strategic Positioning of the Bromine Atom and Allyloxy Group for Chemical Transformations

The specific arrangement of the bromine atom and the allyloxy group in this compound is strategically important for its utility in synthesis. The para-relationship of these two groups on the benzene (B151609) ring influences their respective reactivities and allows for selective transformations.

The bromine atom, a good leaving group, is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Some of the key transformations involving the bromine atom include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, enabling the formation of a new carbon-carbon bond. mt.comnih.gov For example, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a substituted biphenyl (B1667301) derivative. nih.gov

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. researchgate.netnih.govsctunisie.org This is a powerful method for constructing new carbon-carbon double bonds.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to aryl alkynes. gold-chemistry.orgscielo.brnih.govsemanticscholar.org This is a widely used method for synthesizing conjugated enynes and aryl alkynes. gold-chemistry.org

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds, for instance, by reacting this compound with an alcohol or an amine. union.edu

The allyloxy group, on the other hand, is known for undergoing the Claisen rearrangement . nrochemistry.commasterorganicchemistry.comscirp.org This is a guidechem.comguidechem.com-sigmatropic rearrangement that occurs upon heating, converting the allyl aryl ether into a 2-allylphenol (B1664045) derivative. nrochemistry.comscirp.org This reaction is a powerful tool for the ortho-functionalization of phenols and has been widely used in the synthesis of natural products. The rearrangement proceeds through a concerted, cyclic transition state. nrochemistry.commasterorganicchemistry.com

The presence of both these functional groups in a single molecule allows for sequential or tandem reactions, where one group is transformed while the other remains intact for a subsequent reaction. This strategic design makes this compound a versatile and valuable tool in the arsenal (B13267) of synthetic organic chemists.

Key Reactions of this compound

| Reaction Type | Functional Group Involved | Description |

|---|---|---|

| Suzuki-Miyaura Coupling | Bromine | Palladium-catalyzed cross-coupling with an organoboron compound to form C-C bonds. mt.comnih.gov |

| Heck Coupling | Bromine | Palladium-catalyzed reaction with an alkene to form a substituted alkene. researchgate.netnih.govsctunisie.org |

| Sonogashira Coupling | Bromine | Palladium/copper-catalyzed coupling with a terminal alkyne to form aryl alkynes. gold-chemistry.orgscielo.brnih.govsemanticscholar.org |

| Ullmann Condensation | Bromine | Copper-catalyzed reaction to form C-O or C-N bonds. union.edu |

| Claisen Rearrangement | Allyloxy Group | Thermal guidechem.comguidechem.com-sigmatropic rearrangement to form an ortho-allylphenol. nrochemistry.commasterorganicchemistry.comscirp.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCVTYLZFUQVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948095 | |

| Record name | 1-Bromo-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25244-30-8 | |

| Record name | 1-Bromo-4-(2-propen-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25244-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, allyl p-bromophenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(allyloxy)-1-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Allyloxy 4 Bromobenzene

Established Synthetic Routes and Mechanistic Considerations

Williamson Ether Synthesis Protocol

The Williamson ether synthesis is a widely used and reliable method for preparing ethers, including 1-(allyloxy)-4-bromobenzene. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. careers360.com Specifically, it proceeds via an S_N2 mechanism, where the alkoxide attacks the carbon atom of the alkyl halide in a single, concerted step, leading to the formation of the ether and the displacement of the halide. wikipedia.orgyoutube.com

The standard synthesis of this compound begins with the precursors 4-bromophenol (B116583) and an allyl halide, such as allyl bromide or allyl chloride. mdpi.comprepchem.comguidechem.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). mdpi.com The choice of solvent is crucial as it can significantly affect the reaction rate and yield. numberanalytics.com Polar aprotic solvents are favored for their ability to solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide ion. numberanalytics.com

Optimization of reaction conditions is key to maximizing the yield and purity of the final product. numberanalytics.com Temperature and reaction time are critical parameters; for instance, refluxing the mixture for several hours is a common practice. byjus.commdpi.com One study reported a satisfactory yield of 95% by refluxing 4-bromophenol with 1.1 equivalents of allyl bromide in acetone for 5 hours. mdpi.com Another procedure involved stirring the reactants at 45°C for 3 hours. prepchem.com The use of microwave irradiation has been explored to significantly reduce reaction times and improve yields. sacredheart.educem.com

The presence of a base is essential for the deprotonation of the phenol (B47542) to form the more nucleophilic phenoxide ion. numberanalytics.commasterorganicchemistry.com The choice and strength of the base can have a considerable impact on the reaction's yield and selectivity. numberanalytics.com Commonly used bases include anhydrous potassium carbonate (K₂CO₃) and sodium hydride (NaH). mdpi.comprepchem.comnumberanalytics.com

Stronger bases like sodium hydride ensure a more complete deprotonation of the phenol, which can lead to higher yields. prepchem.comnumberanalytics.com However, the use of a strong base also increases the risk of competing elimination reactions, especially with more sterically hindered alkyl halides. wikipedia.orgmasterorganicchemistry.com Weaker bases like potassium carbonate are often sufficient and can offer a good balance between reaction rate and selectivity. mdpi.com The concentration of the base is also a factor; for example, using 1.3 equivalents of anhydrous K₂CO₃ has been shown to be effective. mdpi.com

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of this compound

| Precursors | Base | Solvent | Temperature | Time | Yield | Reference |

| 4-bromophenol, Allyl bromide | K₂CO₃ | Acetone | Reflux | 5 h | 95% | mdpi.com |

| 4-bromophenol, Allyl chloride | NaH | DMF/THF | 45°C | 3 h | 82% | prepchem.com |

| 4-bromophenol, Allyl bromide | K₂CO₃ | Acetonitrile | 60°C | 3 h | N/A | |

| 2-Naphthol, Allyl bromide | K₂CO₃ | Acetone | Reflux | 3 h | 95% | uchicago.edu |

Note: Data may be adapted from analogous syntheses where specific data for this compound was not provided.

Precursor Selection and Reaction Conditions Optimization

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (S_NAr) presents an alternative pathway for the synthesis of aryl ethers. byjus.com In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed effectively, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. sinica.edu.tw These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

While less common for the direct synthesis of this compound due to the lower reactivity of aryl halides compared to alkyl halides in nucleophilic substitution, S_NAr can be employed under certain conditions. careers360.com The reaction of an alkoxide with an aryl halide generally requires more forcing conditions than the Williamson ether synthesis. careers360.com However, the presence of activating groups can facilitate the reaction. byjus.com

Multistep Synthetic Pathway Development from Substituted Phenols

The synthesis of this compound can also be a step within a more extensive synthetic sequence starting from other substituted phenols. nih.gov For instance, a multi-step synthesis could involve the initial modification of a phenol, followed by the introduction of the bromo and allyloxy groups.

One reported pathway starts with 2-allylphenol (B1664045). nih.gov This undergoes a series of reactions including nitration, selective bromination, and then allylation of the phenolic hydroxyl group to form an intermediate, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene. nih.gov This demonstrates how the core structure can be built up through a sequence of well-established chemical transformations.

Another example involves the synthesis of 1-(allyloxy)-4-bromo-2-chlorobenzene, which can be prepared from 4-bromo-2-chlorophenol (B165030) and allyl bromide. This highlights the versatility of the allylation reaction on various substituted phenols.

Green Chemistry and Sustainable Synthesis Innovations

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes, a field known as green chemistry. core.ac.uk For the synthesis of ethers like this compound, this involves exploring alternative solvents, catalysts, and energy sources.

Innovations in this area include:

Solvent-free conditions: Conducting reactions without a solvent minimizes waste and potential environmental impact. mdpi.com

Use of greener solvents: When a solvent is necessary, the use of more environmentally benign options, such as water or recyclable solvents, is preferred. researchgate.net

Phase-transfer catalysis (PTC): PTC can enhance reaction rates and yields in two-phase systems, often allowing for milder reaction conditions and reduced use of organic solvents. wikipedia.orgmdpi.com

Microwave-assisted synthesis: As mentioned earlier, microwave irradiation can dramatically shorten reaction times, leading to energy savings and often cleaner reactions with fewer side products. numberanalytics.comsacredheart.educem.com

Alternative catalysts: Research into base-free catalytic systems, such as the use of zinc powder, offers a more sustainable approach to the Williamson ether synthesis. researchgate.net

One study demonstrated a highly efficient, non-catalytic, solvent-free method for mono-O-allylation that achieved a 99% yield in a relatively short time. mdpi.comresearchgate.net Such developments are crucial for making the synthesis of important chemical intermediates like this compound more sustainable in the long term.

Comparative Analysis of Synthetic Efficiencies and Scalability

The synthesis of this compound can be achieved through several methodologies, each with distinct advantages and disadvantages concerning efficiency, cost, environmental impact, and scalability. The most common route is the Williamson ether synthesis, which has been adapted using various techniques, including classical heating, microwave irradiation, and phase-transfer catalysis, to optimize outcomes. orgchemres.orgmasterorganicchemistry.com A comparative analysis of these methods is crucial for selecting the most appropriate procedure for either laboratory-scale synthesis or industrial production.

The traditional Williamson ether synthesis involves the reaction of 4-bromophenol with an allyl halide, such as allyl bromide, in the presence of a base. francis-press.com A common laboratory preparation uses potassium carbonate as the base in a solvent like acetonitrile or acetone. While reliable, this method can require prolonged reaction times and elevated temperatures to achieve good yields, which can range from moderate to good (50-80%) depending on the specific conditions. One documented synthesis of this compound reported a yield of 42%. core.ac.uk The scalability of the conventional method requires careful optimization of heat transfer and mixing in large reactors to maintain consistent yields and purity.

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating, offering significant reductions in reaction times and often leading to higher yields. orgchemres.orgorganic-chemistry.orgsioc-journal.cn This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, which can accelerate the rate of reaction dramatically. sioc-journal.cn For the synthesis of aryl ethers, microwave-assisted protocols can be completed in minutes rather than hours, with reported yields of up to 92% for analogous compounds. organic-chemistry.org Furthermore, these reactions can sometimes be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing chemical waste. orgchemres.orgorgchemres.org The scalability of microwave synthesis is an active area of development, with continuous-flow microwave reactors showing promise for large-scale production. orgchemres.orgd-nb.info

Phase-transfer catalysis (PTC) offers another enhancement to the Williamson ether synthesis, particularly for reactions involving immiscible phases, such as a solid base and an organic solvent. crdeepjournal.orgnih.gov A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the allyl halide. crdeepjournal.orgnumberanalytics.com This method can increase reaction rates, improve yields, and allow for milder reaction conditions, often eliminating the need for anhydrous solvents or strong, hazardous bases. crdeepjournal.orgnih.gov PTC is highly amenable to industrial-scale processes due to its efficiency and the use of inexpensive reagents. crdeepjournal.org Combining PTC with techniques like ultrasound can further enhance reaction rates. researchgate.net

The choice of synthetic method ultimately depends on the desired scale, available equipment, and cost considerations. While conventional heating is straightforward and accessible, microwave-assisted synthesis provides a rapid and often higher-yielding alternative. orgchemres.orgorganic-chemistry.org For large-scale industrial applications, phase-transfer catalysis presents a highly efficient and economically viable option. crdeepjournal.org

Interactive Table: Comparative Analysis of Synthetic Methods for this compound

| Synthetic Method | Typical Reagents | Catalyst | Solvent | Reaction Time | Typical Yield | Scalability |

| Williamson Ether Synthesis (Conventional Heating) | 4-Bromophenol, Allyl Bromide, K₂CO₃ | None | Acetonitrile, Acetone | Several hours | 42-80% core.ac.uk | Good, with engineering considerations for heat transfer. |

| Microwave-Assisted Synthesis | 4-Bromophenol, Allyl Bromide, K₂CO₃ | None / Zn Powder researchgate.net | DMSO / Solvent-free organic-chemistry.org | 8-15 minutes organic-chemistry.org | Up to 92% organic-chemistry.org | Good, especially with continuous-flow reactors. orgchemres.org |

| Phase-Transfer Catalysis (PTC) | 4-Bromophenol, Allyl Bromide, aq. KOH/NaOH | Quaternary Ammonium Salt (e.g., TBAB) researchgate.net | Toluene, Dichloromethane | 1-3 hours | High | Excellent for industrial scale. crdeepjournal.orgnih.gov |

Mechanistic Insights into Reactions of 1 Allyloxy 4 Bromobenzene

Mechanistic Pathways of Halogen-Mediated Reactions

The bromine atom on the aromatic ring is the primary site for halogen-mediated reactions, serving as a leaving group in both nucleophilic substitution and cross-coupling processes.

Nucleophilic aromatic substitution (SNAr) reactions involving aryl halides like 1-(allyloxy)-4-bromobenzene typically proceed through a two-step addition-elimination mechanism. libretexts.orglibretexts.org In the first step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org For this pathway to be favorable, the aromatic ring usually requires activation by strongly electron-withdrawing groups in the ortho or para positions, which is not the case for this compound. libretexts.org

However, under forcing conditions with very strong bases, a different mechanism, the elimination-addition (benzyne) mechanism, can occur. libretexts.org This pathway involves the elimination of hydrogen bromide to form a highly reactive benzyne (B1209423) intermediate, which then rapidly reacts with a nucleophile. libretexts.org

Another possible, though less common for this specific substrate, is a radical nucleophilic substitution (SRN1) mechanism. This is a chain process involving radical and radical anion intermediates and typically requires initiation by light, a solvated electron, or a suitable catalyst. researchgate.net

The synthesis of this compound itself often involves a nucleophilic substitution, where 4-bromophenol (B116583) is treated with allyl bromide in the presence of a base like potassium carbonate.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for such transformations due to its aryl bromide moiety. smolecule.com These reactions are typically catalyzed by transition metals, most commonly palladium. unife.ituvic.canumberanalytics.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. unife.itnumberanalytics.comnih.govunipr.it

The first and often rate-determining step in a cross-coupling catalytic cycle is oxidative addition. numberanalytics.comlibretexts.org In this process, a low-valent transition metal complex, typically Pd(0) or Ni(0), inserts into the carbon-bromine bond of this compound. numberanalytics.comlibretexts.orgnih.gov This results in the oxidation of the metal (e.g., from Pd(0) to Pd(II)) and the formation of a new organometallic complex where the aryl group and the bromide are bonded to the metal center. libretexts.org The coordination number of the metal also increases by two. libretexts.org

The mechanism of oxidative addition itself can be complex and may proceed through concerted, SN2-type, or radical pathways. libretexts.orgnih.gov For aryl halides like this compound, a concerted mechanism is often proposed, potentially involving an initial η2-coordination of the aromatic ring to the metal center. libretexts.org The reactivity trend for aryl halides in oxidative addition is typically I > Br > Cl. libretexts.org

The final step of the catalytic cycle is reductive elimination. numberanalytics.com In this step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product. numberanalytics.com This step regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.comlibretexts.org

The choice of ligands coordinated to the transition metal center plays a crucial role in the efficiency and selectivity of cross-coupling reactions. nih.govincatt.nlresearchgate.net Ligands can influence the reaction by:

Stabilizing the metal center: Multidentate and strong electron-donating ligands can stabilize the metal complex, particularly high oxidation state intermediates. researchgate.net

Modulating reactivity: Electron-rich ligands can increase the electron density at the metal center, which can facilitate the oxidative addition step, especially with less reactive aryl chlorides. libretexts.org

Controlling selectivity: In molecules with multiple reactive sites, specific ligand-substrate interactions can direct the catalyst to a particular position. incatt.nl For example, sulfonated phosphine (B1218219) ligands have been used to control site-selectivity in the cross-coupling of di- and tri-halogenated arenes. incatt.nl

Promoting reductive elimination: Ligands can influence the geometry and electronic properties of the diorganometallic intermediate, thereby affecting the rate of reductive elimination. nih.gov

The catalytic system, including the choice of metal, ligand, base, and solvent, must be carefully optimized for a given substrate and coupling partner to achieve high yields and selectivity. nih.govnih.gov

While the concerted pathway involving oxidative addition, transmetalation, and reductive elimination is the generally accepted mechanism for many palladium-catalyzed cross-coupling reactions, the possibility of radical pathways exists, particularly with first-row transition metals like nickel and copper. nih.govconicet.gov.ar

Recent studies on nickel-catalyzed cross-coupling reactions have shown that the oxidative addition of aryl halides can proceed through either a concerted or a stepwise radical mechanism, depending on the electronic properties of the ligand and the aryl halide. nih.gov The radical pathway often involves an outer-sphere electron transfer from the metal to the aryl halide, forming an aryl radical intermediate. nih.govescholarship.org Radical clock experiments, using substrates like o-(allyloxy)iodobenzene, are a common method to probe for the involvement of radical intermediates. nih.govconicet.gov.arescholarship.orgtdx.cat If a radical is formed, it can undergo cyclization before coupling, leading to a rearranged product. conicet.gov.ar However, in some copper-catalyzed C-S cross-coupling reactions using a radical probe, no rearranged product was observed, suggesting a concerted mechanism is more likely in those cases. conicet.gov.ar

The debate between radical and concerted mechanisms is an active area of research, and the operative pathway can be influenced by the specific metal, ligands, substrate, and reaction conditions. nih.govchemrxiv.orgnih.gov

Cross-Coupling Reaction Mechanisms

Role of Ligands and Catalytic Systems in Selectivity

Intramolecular Rearrangement Mechanisms: The Claisen Rearrangement

The Claisen rearrangement is a powerful, thermally induced pericyclic reaction that involves the intramolecular rearrangement of allyl aryl ethers to form ortho-allylphenols. libretexts.org In the case of this compound, this reaction provides a pathway to introduce an allyl group onto the benzene (B151609) ring, a crucial step in the synthesis of more complex molecules.

The Claisen rearrangement is classified as a studysmarter.co.ukstudysmarter.co.uk-sigmatropic rearrangement. wikipedia.orgnumberanalytics.com This designation indicates that a sigma (σ) bond migrates across a π-system, with the bond breaking and forming at positions three atoms away from the original and new locations, respectively. The reaction proceeds through a concerted, six-membered cyclic transition state, where the movement of six bonding electrons occurs simultaneously. libretexts.orglibretexts.org This intramolecular process is thermally driven and does not require a catalyst, although reaction conditions such as solvent and temperature can influence the rate. wikipedia.org The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable phenolic form. libretexts.org

Evidence for this concerted mechanism comes from isotopic labeling studies. For instance, when an allyl group with a ¹⁴C label at the terminal carbon (C3) is used, the resulting product shows the labeled carbon exclusively bonded to the aromatic ring, which is consistent with the proposed cyclic transition state. libretexts.orglibretexts.org

The regioselectivity of the Claisen rearrangement in substituted allyl aryl ethers, such as this compound, is influenced by both electronic and steric factors. The substituents on the aromatic ring can direct the migrating allyl group to a specific ortho position.

Electronic Effects:

Electron-donating groups on the aromatic ring generally favor migration to the less sterically hindered ortho position. chemrxiv.orgskemman.is

Electron-withdrawing groups , in contrast, tend to direct the rearrangement to the more hindered ortho position. chemrxiv.orgskemman.isnih.gov This is attributed to the electronic influence of the substituent on the stability of the transition state. nih.gov In the case of this compound, the bromine atom is an electron-withdrawing group via induction but a weak deactivator. Population analysis studies on related systems suggest that the atomic charge on the carbon atom that forms the major isomer is more negative. chemrxiv.org

Steric Effects:

While electronic effects are often dominant, steric hindrance can also play a role. skemman.isnih.govnumberanalytics.com Bulky substituents on the aromatic ring or on the allyl group itself can disfavor rearrangement to the adjacent ortho position. However, some studies have concluded that steric hindrance is not of high importance in certain Claisen rearrangements. skemman.is

If both ortho positions of the aryl ether are blocked, the rearrangement can still occur, leading to a para-substituted product through a subsequent Cope rearrangement of the initially formed ortho-dienone intermediate. wikipedia.org

The Claisen rearrangement proceeds through a highly ordered, cyclic transition state. libretexts.orgwikipedia.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the structure and energetics of this transition state. nih.govresearchgate.net

Three potential mechanistic pathways have been proposed for the Claisen rearrangement of allyl vinyl ethers, which share similarities with aryl allyl ethers:

A synchronous concerted pathway via an aromatic-like transition state. nih.gov

An asynchronous stepwise pathway where C-O bond breaking precedes C-C bond formation, involving a bis-allyl like transition state. nih.gov

An asynchronous stepwise pathway where C-C bond formation occurs first, leading to a 1,4-diyl-like transition state. nih.gov

For the aromatic Claisen rearrangement, the transition state is generally considered to be chair-like, which accounts for the high stereoselectivity often observed in these reactions. numberanalytics.com The energy barrier for the rearrangement is influenced by substituents on the aromatic ring. For instance, substituents on the aromatic ring have been shown to have smaller effects on the energy barrier (≤2 kcal mol⁻¹) compared to substituents on the vinyl group in allyl vinyl ethers. researchgate.net DFT calculations have been successful in predicting the regiochemical outcome by comparing the energies of the possible transition states. nih.govresearchgate.net

Electronic and Steric Effects on Regioselectivity

Oxidative and Reductive Transformations of Functional Groups

The functional groups of this compound, namely the allyloxy moiety and the bromine atom, can undergo various oxidative and reductive transformations, providing pathways to a diverse range of derivatives.

The allyloxy group in this compound presents two primary sites for oxidation: the carbon-carbon double bond and the allylic carbon.

Epoxidation: The double bond of the allyl group can be oxidized to form an epoxide using peroxy acids like m-chloroperbenzoic acid (m-CPBA).

Oxidative Cleavage: Stronger oxidizing agents, such as potassium permanganate (B83412) or ozone, can cleave the double bond, leading to the formation of an aldehyde or a carboxylic acid, depending on the reaction conditions.

Allylic Oxidation: In some cases, oxidation can occur at the allylic position, although this is less common for the allyloxy group itself without specific catalysts.

In a broader context, oxidative processes can be part of more complex transformations. For instance, a sequence involving ring-closing metathesis followed by a ruthenium-catalyzed allylic oxidation has been used to synthesize coumarins from allyloxy styrenes. researchgate.net Furthermore, PhIO₂-promoted intramolecular oxidative cyclization has been demonstrated in related systems to form new heterocyclic structures. acs.org

Both the bromine atom and the allyloxy group can be targeted for reduction, offering methods for dehalogenation and deallylation.

Reduction of the Bromine Atom: The carbon-bromine bond can be cleaved through various reductive methods. Catalytic hydrogenation using a palladium catalyst is a common approach. Other methods include the use of reducing agents like zinc in the presence of an acid or ammonium (B1175870) salt. nih.gov

Reduction of the Allyloxy Group: The allyloxy group can be cleaved to reveal the corresponding phenol (B47542). This deallylation can be achieved through various methods, including treatment with a palladium catalyst. The reduction of the double bond within the allyl group to a propyl group can also be accomplished through catalytic hydrogenation.

The selective reduction of one functional group in the presence of the other is a key challenge in the synthetic manipulation of this compound and related compounds. The choice of reagents and reaction conditions is crucial for achieving the desired transformation.

Elimination Reactions

The structure of this compound possesses two key reactive regions where elimination reactions can theoretically occur: the brominated aromatic ring and the allyloxy substituent. The mechanistic pathway and the resulting products are highly dependent on the reaction conditions, particularly the nature of the base employed and the temperature. While specific studies focusing solely on the elimination reactions of this compound are not extensively detailed in the literature, mechanistic insights can be derived from the well-established reactivity of analogous aryl halides and aryl allyl ethers.

Dehydrobromination and Benzyne Formation

Aryl halides, including this compound, can undergo elimination of hydrogen bromide (HBr) to form highly reactive aryne intermediates, in this case, a benzyne. This transformation is a type of β-elimination that requires the use of exceptionally strong bases capable of abstracting a proton from the aromatic ring at a position ortho to the halogen.

The mechanism proceeds in two steps:

Deprotonation: A strong base abstracts a proton from one of the carbons adjacent to the carbon bearing the bromine atom.

Loss of Leaving Group: The resulting aryl anion rapidly expels the bromide ion, forming a neutral but highly strained benzyne intermediate with a carbon-carbon triple bond within the aromatic ring.

This reaction does not occur under the conditions of typical E1 or E2 reactions of alkyl halides. pressbooks.pub The formation of benzynes from aryl halides is a well-documented process, generally requiring forcing conditions. nottingham.ac.uk The subsequent reactivity of the benzyne intermediate is high, and it will readily react with any available nucleophiles or undergo cycloaddition reactions.

| Reagent System | Substrate Type | Typical Conditions | Product Type |

| Sodium amide (NaNH₂) in liquid ammonia | Aryl Halides | -33 °C | Benzyne Intermediate |

| Potassium tert-butoxide (KOtBu) in DMSO | Aryl Halides | High Temperature | Benzyne Intermediate |

| Organolithium reagents (e.g., n-BuLi) | Aryl Halides | Low Temperature | Benzyne Intermediate |

Table 1. General Conditions for Base-Induced Benzyne Formation from Aryl Halides.

Base-Induced Reactions of the Allyl Group

The allyloxy group can undergo base-catalyzed rearrangement, which, while technically an isomerization, proceeds through an elimination-like deprotonation/reprotonation mechanism. Under the influence of a strong base, the allyl group can isomerize to the thermodynamically more stable 1-propenyl ether. wiley.com This is because the double bond in the product is conjugated with the lone pairs of the ether oxygen and the aromatic ring, creating a more extensively conjugated system.

The mechanism is initiated by the abstraction of a proton from the methylene (B1212753) group adjacent to the ether oxygen (the α-carbon of the allyl group). This step is facilitated by the acidity of these protons, which are activated by the adjacent oxygen atom. The resulting carbanion is resonance-stabilized. Subsequent protonation of this intermediate at the terminal carbon of the original double bond yields the 1-propenyl ether. Research has shown that this isomerization can be achieved using bases like potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). prepchem.com This process has been observed in related aryl allyl ethers, where base-catalyzed isomerization precedes other reactions. wiley.com

| Substrate | Base / Solvent | Temperature (°C) | Product | Yield (%) | Ref. |

| Allyl-(4-bromophenyl)ether | K-tert-butoxide / DMSO-THF | 35-40 | 1-[2-(Nonyloxy)-5-bromo)phenyl]propene* | High | prepchem.com |

| Phenyl allyl ether | K-tert-butoxide / DMSO | Room Temp. | Phenyl 1-propenyl ether | ~80% | wiley.com |

Table 2. Research Findings on Base-Catalyzed Isomerization of Aryl Allyl Ethers. *Note: In this specific study, the starting material was nonyl-(2-allyl-4-bromophenyl)ether, a closely related structure, demonstrating the isomerization of the allyl group to a propenyl group under basic conditions.

This isomerization is a key consideration in reactions involving this compound under basic conditions, as the formation of the propenyl ether can lead to different subsequent reaction pathways than the parent allyl ether.

Transformations and Synthetic Utility of 1 Allyloxy 4 Bromobenzene

Carbon-Carbon Bond Formation Strategies

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and 1-(allyloxy)-4-bromobenzene is a valuable substrate for several powerful palladium-catalyzed methods.

Palladium catalysts are instrumental in activating the carbon-bromine bond of this compound, facilitating its reaction with a range of coupling partners.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. fishersci.co.ukorganic-chemistry.org In the context of this compound, this reaction is employed to synthesize various 4-allyloxybiphenyl (B8726416) derivatives. semanticscholar.org The general approach involves the reaction of this compound with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. semanticscholar.org

For instance, the synthesis of various [1,1'-biphenyl]-4-ols has been achieved using this compound as a starting material. semanticscholar.org The initial step involves a Suzuki-Miyaura cross-coupling reaction with different arylboronic acids to produce intermediate 4-allyloxybiphenyl compounds. semanticscholar.org These reactions are typically carried out under an inert atmosphere, using a palladium catalyst. semanticscholar.org The choice of catalyst and reaction conditions can be optimized to achieve good yields. For example, using 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane (B91453) has proven effective for similar arylations. mdpi.com The reactivity in Suzuki couplings can be influenced by the electronic nature of the substituents on the coupling partners. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound This table is representative and derived from general principles of Suzuki-Miyaura reactions.

| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-(Allyloxy)-1,1'-biphenyl |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4'-(Allyloxy)-4-methyl-1,1'-biphenyl |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 4'-(Allyloxy)-4-methoxy-1,1'-biphenyl |

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes. organic-chemistry.orgnumberanalytics.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net this compound can serve as the aryl halide component in this reaction, enabling the introduction of an alkynyl group at the 4-position of the allyloxybenzene core.

The reaction involves the coupling of this compound with a terminal alkyne. The general conditions for Sonogashira couplings often require an inert atmosphere to prevent side reactions. organic-chemistry.org The choice of palladium catalyst, copper source, and base can be tailored to optimize the reaction yield and substrate scope. mdpi.com For aryl bromides, various palladium complexes have been shown to be effective. organic-chemistry.org

Table 2: Representative Sonogashira Coupling Reactions of this compound This table is illustrative and based on general Sonogashira reaction protocols.

| Terminal Alkyne Partner | Catalyst System | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | Toluene | 1-(Allyloxy)-4-(phenylethynyl)benzene |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | THF | 1-(Allyloxy)-4-((trimethylsilyl)ethynyl)benzene |

| 1-Heptyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 1-(Allyloxy)-4-(hept-1-yn-1-yl)benzene |

The Ullmann coupling is a classical method for forming carbon-carbon bonds to create symmetrical or unsymmetrical biaryls, traditionally using copper catalysis at elevated temperatures. organic-chemistry.orgwikipedia.org Modern modifications have made this reaction more versatile and applicable under milder conditions. researchgate.net While palladium catalysis is more common for cross-coupling, copper-catalyzed Ullmann-type reactions remain relevant, especially for the formation of diaryl ethers (Ullmann condensation). acs.org

In the context of this compound, an Ullmann-type reaction could be envisioned for the formation of a biaryl ether by coupling with a phenol (B47542). acs.org The reaction typically requires a copper catalyst, a base, and often a ligand to facilitate the coupling. researchgate.net The classic Ullmann biaryl synthesis involves the coupling of two molecules of an aryl halide in the presence of copper. wikipedia.org

Table 3: Conceptual Ullmann-Type Coupling with this compound This table presents a conceptual application based on general Ullmann reaction principles.

| Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|

| Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | Diaryl Ether |

| This compound | Copper-bronze alloy | None | DMF (high temp) | Symmetrical Biaryl |

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide. wikipedia.orgnumberanalytics.com This reaction is known for its tolerance of a wide variety of functional groups and the use of relatively mild, often base-free, conditions. mdpi.comnrochemistry.com this compound, as an aryl bromide, is a suitable substrate for Stille coupling. nih.govacs.org

The reaction involves pairing this compound with an organostannane, such as an aryltributyltin or vinyltributyltin, in the presence of a palladium catalyst. wikipedia.org The choice of palladium catalyst and ligands is crucial for the success of the reaction, with various systems developed to couple aryl bromides efficiently, even at room temperature. nih.govacs.orgresearchgate.net

Table 4: Illustrative Stille Coupling of this compound This table is based on general Stille coupling methodologies.

| Organostannane Partner | Catalyst System | Additive | Solvent | Product |

|---|---|---|---|---|

| Phenyltributyltin | Pd(PPh₃)₄ | None | Toluene | 4-(Allyloxy)-1,1'-biphenyl |

| (Tributylstannyl)ethene | PdCl₂(PPh₃)₂ | LiCl | THF | 1-(Allyloxy)-4-vinylbenzene |

| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ / P(t-Bu)₃ | None | Dioxane | 2-(4-(Allyloxy)phenyl)thiophene |

Ullmann Coupling and Related Processes

Intramolecular Cyclization Reactions

The allyloxy group in this compound is a key feature that allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. A prominent example of such a transformation is the Claisen rearrangement.

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether that, upon heating, typically yields an ortho-allyl phenol. nrochemistry.commasterorganicchemistry.com The reaction proceeds through a concerted, cyclic transition state. nrochemistry.com For this compound, this rearrangement would initially form 2-allyl-4-bromophenol. This transformation serves as a strategic step in the synthesis of more complex molecules, as the newly introduced allyl group and the existing phenol can undergo further reactions. semanticscholar.org For instance, the Claisen rearrangement has been used as a key step in the synthesis of allylated biphenols. semanticscholar.org The rearrangement is typically carried out in a high-boiling solvent like N,N-diethylaniline. semanticscholar.org

Following the initial rearrangement, the resulting ortho-allylphenol can be a precursor for further intramolecular cyclizations. For example, subsequent reactions can lead to the formation of dihydrofuran or dihydropyran rings fused to the benzene (B151609) ring, structures that are present in many natural products and biologically active compounds. The bromo-substituent on the ring can be retained through this process, allowing for subsequent functionalization via cross-coupling reactions as described previously. wiley.com

Synthesis of Heterocyclic Frameworks (e.g., Benzofurans)

Carbon-Heteroatom Bond Formation Strategies

The carbon-bromine bond in this compound is a key site for cross-coupling reactions, enabling the formation of various carbon-heteroatom bonds.

The bromine atom can be substituted by oxygen-based nucleophiles in etherification reactions. While classical Ullmann conditions can be employed, modern iron-catalyzed systems offer a more environmentally benign approach. For example, iron(II/III) chloride has been used to catalyze the O-alkylation of related compounds like 1-(1-(benzyloxy)ethyl)-4-bromobenzene, yielding the corresponding ether in a moderate 53% yield. nih.gov

Alkylation reactions at the aromatic ring are also possible. The alkylation of bromobenzene (B47551) with allyl acetate (B1210297) over H-USY zeolites has been studied, leading to a mixture of products including allyl bromobenzene. researchgate.net

| Reaction Type | Substrate | Reagents/Catalyst | Product | Yield | Ref. |

| O-Alkylation | 1-(1-(Benzyloxy)ethyl)-4-bromobenzene | Benzyl alcohol, FeCl₂·4H₂O/Ligand | 1-(1-(Benzyloxy)ethyl)-4-(benzyloxy)benzene | 53% | nih.gov |

| Alkylation | Bromobenzene | Allyl acetate, H-USY zeolite | Allyl bromobenzene and other products | - | researchgate.net |

The formation of a carbon-nitrogen bond at the site of the bromine atom can be achieved through amination and amidation reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for coupling aryl halides with amines. researchgate.net Solvent-free protocols for this reaction have been developed, utilizing catalysts like a (π-allyl)palladium complex with a diphosphinidenecyclobutene ligand, which are effective for aryl bromides at room temperature. researchgate.net

However, direct amidation can be challenging. An electrochemical approach for the direct amidation of benzylic C(sp³)–H bonds was found to be unsuccessful for 1-ethyl-4-bromobenzene, resulting in the decomposition of the starting material. nih.gov This suggests that the electronic properties of the bromo-substituted ring can be detrimental under certain oxidative conditions. Copper-catalyzed amidation reactions often employ dioxazolones as electrophilic amide sources. beilstein-journals.org

| Reaction | Substrate Type | Catalyst/Conditions | Product | Notes | Ref. |

| Buchwald-Hartwig Amination | Aryl Bromides | (π-allyl)Pd complex / t-BuOK / Solvent-free | Aryl Amines | Effective for aryl bromides at room temperature | researchgate.net |

| Electrochemical Amidation | 1-Ethyl-4-bromobenzene | Graphite/Platinum electrodes | Decomposition | Substrate decomposition observed | nih.gov |

The introduction of sulfur-containing functional groups can be accomplished via thiolation and sulfonylation reactions. The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, provides a method to functionalize the allyl group of this compound. wikipedia.org For example, 1,4-bis(allyloxy)-2-bromobenzene has been used in sequence-controlled surface functionalization via successive thiol-ene reactions. rsc.org

Direct sulfonylation of the aromatic ring can be achieved using sodium sulfinates. rsc.org For instance, iodine-catalyzed oxidative sulfonylation allows the reaction of 1,3-dicarbonyl compounds with sodium sulfinates. rsc.org While direct sulfonylation of this compound is not explicitly detailed, the existing methods for aryl halides provide a viable synthetic route.

| Reaction Type | Functional Group Targeted | Reagents | Key Feature | Ref. |

| Thiol-ene Reaction | Allyl group | Thiols, Radical initiator | Anti-Markovnikov addition of thiol to the double bond | wikipedia.orgrsc.org |

| Sulfonylation | Aryl-Bromine bond | Sodium sulfinates, Catalyst (e.g., I₂, Cu) | Introduction of a sulfonyl group | rsc.org |

Amidation and Amination Approaches

Functional Group Interconversions and Derivatizations

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comimperial.ac.uk For this compound, both the allyl and bromo moieties can be transformed.

A key derivatization of the allyl group is hydrosilylation. In a nickel-catalyzed reaction, this compound reacts with diphenylsilane (B1312307) to afford the corresponding (3-(4-bromophenoxy)propyl)diphenylsilane in 74% yield. This reaction selectively transforms the allyl group while leaving the aryl-bromide bond intact. epfl.ch

The allyl group can also undergo oxidation or reduction. Oxidation can cleave the double bond or form an epoxide, while reduction would saturate the double bond to yield a propoxy group. Similarly, the bromo group can be converted to other functionalities, for example, through lithium-halogen exchange followed by quenching with an electrophile, or via various transition-metal-catalyzed cross-coupling reactions not covered in the sections above.

| Reaction | Functional Group Targeted | Reagents/Catalyst | Product | Yield | Ref. |

| Hydrosilylation | Allyl group | Diphenylsilane, Ni catalyst | (3-(4-Bromophenoxy)propyl)diphenylsilane | 74% | epfl.ch |

Applications in Advanced Chemical Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

1-(Allyloxy)-4-bromobenzene serves as a foundational component for constructing more intricate molecular architectures. The presence of the bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. cymitquimica.combiosynth.com Simultaneously, the allyl group can be used to introduce additional carbon atoms or functional groups, notably through the Claisen rearrangement. organic-chemistry.orglibretexts.org

The structure of this compound is embedded in various molecules designed for biological applications. It is a versatile starting material for creating aromatic compounds that are crucial for the development of pharmaceuticals and agrochemicals. The bromobenzene (B47551) portion of the molecule is particularly important in this context. For instance, aryl bromides are common precursors in the synthesis of complex molecules for the pharmaceutical industry and are key components in the production of herbicides, pesticides, and fungicides. marketresearchintellect.com

Through reactions like the Suzuki-Miyaura cross-coupling, the bromo-substituted aromatic ring can be coupled with various boronic acids or esters to build complex molecular frameworks. cymitquimica.comlookchem.com This strategy is employed to synthesize analogues of biologically active compounds, including potential protein kinase inhibitors. cymitquimica.combiosynth.com The related boronic ester derivative, 4,4,5,5-tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane, which can be synthesized from a 1-(allyloxy)-4-halobenzene precursor, is explicitly used as a building block for pharmaceuticals and agrochemicals via Suzuki coupling. lookchem.com

Table 1: Examples of Reactions for Synthesizing Bioactive Scaffolds

| Reaction Type | Reactants | Product Type | Relevance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Biaryl compounds | Synthesis of pharmaceutical analogues, protein kinase inhibitors. cymitquimica.combiosynth.comlookchem.com |

| Heck Coupling | This compound, Olefin | Substituted olefins | Creation of complex carbon skeletons for agrochemicals and fine chemicals. mdpi.com |

The same reactivity that makes this compound useful in medicinal chemistry also allows it to be a precursor for advanced organic materials. Its ability to participate in polymerization and form functionalized aromatic systems is key to this application.

This compound is utilized as a building block in the synthesis of functional polymers and organic electronic materials. The dual functionality allows for its incorporation into polymer chains. For example, the bromo-group can be converted into a Grignard reagent or used in coupling reactions to form the polymer backbone, while the allyloxy group can be retained as a pendant functional group for post-polymerization modification or to tune the material's properties. Allyl-protected bromophenols are used in the synthesis of ligands for transition-metal catalysts that produce specialized polymers like ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). acs.org

The compound serves as a precursor for materials used in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The synthesis of complex conjugated molecules, which form the active layers in these devices, often relies on cross-coupling reactions where aryl halides are essential starting materials. The 4-(allyloxy)phenyl structure, derived from this compound, is found in precursors for functional materials like liquid crystals and OLEDs. lookchem.com

Precursors for Advanced Organic Materials

Functionalized Polymers and Oligomers

Role in Catalysis and Ligand Design

Beyond being a passive building block, this compound and its derivatives play an active role in the development of catalysts and ligands. Research has shown its utility in synthesizing aryl-substituted Fischer carbene complexes. researchgate.net These organometallic complexes are important in various catalytic transformations. In one study, this compound was reacted with tungsten hexacarbonyl (W(CO)₆) in the presence of n-butyllithium and Meerwein's salt to produce a tungsten-based Fischer carbene complex. researchgate.net Additionally, related allyl-protected bromophenols are precursors for sophisticated ligands used in transition-metal catalyzed polymerization reactions. acs.org

Investigative Tool in Reaction Mechanism Elucidation

The well-defined structure and predictable reactivity of this compound make it an excellent substrate for studying and understanding chemical reaction mechanisms.

Its most prominent application in this area is in the study of the Claisen rearrangement , a classic alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement. organic-chemistry.orglibretexts.org When heated, this compound (an allyl aryl ether) undergoes an intramolecular, concerted rearrangement to form 2-allyl-4-bromophenol. libretexts.org The reaction proceeds through a cyclic, six-membered transition state. libretexts.org Because the ortho positions are not blocked, the rearranged intermediate, a cyclohexadienone, rapidly tautomerizes to the phenolic product to regain aromaticity. organic-chemistry.org The predictability of this reaction allows researchers to study the influence of substituents, solvents, and catalysts on pericyclic reactions. skemman.is

Table 2: Claisen Rearrangement of this compound

| Starting Material | Key Transformation | Product | Mechanistic Significance |

|---|

Furthermore, the compound and its isomers, such as o-(allyloxy)iodobenzene, are used as mechanistic probes to distinguish between different pathways in cross-coupling reactions. nih.govconicet.gov.ar The allyloxy group can act as an intramolecular trap for radical intermediates. If a reaction proceeds via a single-electron transfer (SET) pathway that generates an aryl radical, this radical can be trapped by the adjacent allyl group, leading to cyclized products. The absence of such products can suggest a concerted oxidative addition mechanism. nih.gov This approach has been used to map the mechanisms of reactions catalyzed by nickel and copper complexes. nih.govconicet.gov.ar

Computational and Theoretical Investigations of 1 Allyloxy 4 Bromobenzene Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for exploring the intricacies of organic reaction mechanisms, offering insights into potential energy surfaces and reaction pathways. numberanalytics.com For reactions involving 1-(allyloxy)-4-bromobenzene and its analogs, DFT calculations help in understanding reaction mechanisms by identifying transition states and intermediates. numberanalytics.comfu-berlin.de

One of the key reactions of this compound is the Claisen rearrangement. Theoretical studies on substituted allyl phenyl ethers have shown that the regioselectivity of this rearrangement is influenced by the electronic properties of the substituents on the aryl ring. skemman.is DFT calculations can predict the activation barriers for different pathways, thereby explaining the observed product ratios. For instance, in related systems, it has been observed that electron-donating groups favor the formation of one isomer over another, a trend that can be rationalized by analyzing the charge distribution in the transition state. skemman.is

Another significant area of study is the behavior of this compound in cross-coupling reactions. The bromine atom at the para position is a good leaving group in palladium-catalyzed reactions. DFT studies can elucidate the mechanism of these reactions, such as the oxidative addition step, which is often rate-determining. nih.gov For example, in the reaction of o-(allyloxy)bromobenzenes with copper(I) diethyl malonate, DFT could be used to model the cyclization of the intermediate o-(allyloxy)phenylmalonates to form chroman derivatives.

Furthermore, DFT is employed to investigate more complex reaction cascades. For instance, tandem rearrangements, such as a -rearrangement followed by a researchgate.netresearchgate.net-Cope rearrangement, have been studied using DFT to understand the reaction pathways and regioselectivity. researchgate.net Although not directly involving this compound, these studies on similar aryl ether systems provide a framework for predicting its reactivity in analogous transformations.

The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. science.gov The B3LYP functional is commonly used for organic molecules, often in conjunction with basis sets like 6-311++G(2d,2p), to calculate geometries, energies, and vibrational frequencies. researchgate.net These calculations can provide detailed information about the electronic structure and reactivity of this compound and its reaction intermediates.

Molecular Dynamics Simulations of Reactivity and Conformation

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and reactivity over time. For a molecule like this compound, MD simulations can explore the accessible conformations of the allyloxy group, which can influence its reactivity.

The conformation of the allyloxy group relative to the benzene (B151609) ring can affect the efficiency of intramolecular reactions, such as the Claisen rearrangement. MD simulations can reveal the preferred orientations of the allyl group and the energy barriers between different conformations. This information is crucial for understanding how the molecule approaches the transition state for rearrangement.

In the context of intermolecular reactions, such as cross-coupling, MD simulations can model the diffusion of reactants and the formation of the pre-catalytic complex. For instance, in a palladium-catalyzed reaction, MD could simulate the approach of the this compound molecule to the palladium catalyst, providing insights into the steric and electronic factors that govern the initial binding step.

While specific MD simulation studies on this compound are not prevalent in the literature, the methodology has been widely applied to similar organic molecules to study their conformational dynamics and reaction mechanisms in solution. These simulations can account for solvent effects explicitly, which is a significant advantage over gas-phase DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.comatlantis-press.com QSAR models are built by finding a statistically significant correlation between molecular descriptors and the observed activity. mdpi.com

For analogues of this compound, QSAR studies can be employed to predict their reactivity in various chemical transformations or their potential biological activities. The process involves several key steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, and the development and validation of a predictive model. mdpi.com

Molecular descriptors used in QSAR can be categorized based on their dimensionality (0D to 7D) and can represent various physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). atlantis-press.comresearchgate.net For example, in a series of substituted phenoxy analogues, a classical Hansch analysis was successfully used to rationalize their binding affinities to different receptors. nih.gov

A QSAR study on a series of quinazoline (B50416) analogues as tyrosine kinase inhibitors showed that descriptors related to electronic effects were important for predicting activity. researchgate.net Similarly, for analogues of this compound, descriptors such as the topological polar surface area (TPSA), logP, and the number of rotatable bonds could be used to build a QSAR model. chemscene.com

For instance, a hypothetical QSAR study on the Claisen rearrangement of a series of substituted allyloxybenzenes could use descriptors that quantify the electronic nature of the substituents to predict the reaction rate or regioselectivity. The resulting model could then be used to design new substrates with desired reactivity.

Table 1: Selected Physicochemical Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Formula | C₉H₉BrO | chemscene.com |

| Molecular Weight | 213.07 g/mol | chemscene.com |

| TPSA | 9.23 Ų | chemscene.com |

| LogP | 3.0139 | chemscene.com |

| H-Bond Acceptors | 1 | chemscene.com |

| H-Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

These descriptors, along with others, can serve as the basis for developing QSAR models for analogues of this compound.

Elucidation of Electronic Effects and Charge Distribution

The electronic properties of this compound are key to understanding its reactivity. The molecule combines an electron-withdrawing bromine atom with a moderately electron-donating allyloxy group, creating a unique electronic profile. Computational methods, particularly DFT, are instrumental in elucidating the electronic effects and charge distribution within the molecule.

Natural Population Analysis (NPA) or Mulliken population analysis can be performed to calculate the partial atomic charges on each atom. skemman.isacs.org These analyses can reveal the influence of the bromine and allyloxy substituents on the electron density of the benzene ring. For example, the bromine atom is expected to withdraw electron density through induction, while the oxygen of the allyloxy group donates electron density through resonance.

The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. tiikmpublishing.com

In reactions such as electrophilic aromatic substitution, the charge distribution on the benzene ring can predict the site of attack. For nucleophilic aromatic substitution, the LUMO distribution can indicate the most electrophilic carbon atom.

Furthermore, the electronic effects of the substituents can influence the stability of reaction intermediates. For example, in a reaction involving a carbocation intermediate, the electron-donating allyloxy group can stabilize the positive charge through resonance. Conversely, the electron-withdrawing bromine atom would destabilize a nearby positive charge. These effects can be quantified using computational methods, providing a deeper understanding of the reaction mechanism. researchgate.net

Future Directions and Emerging Research Avenues for 1 Allyloxy 4 Bromobenzene

Development of Novel Stereoselective Transformations

A significant frontier in the application of 1-(allyloxy)-4-bromobenzene lies in the development of new stereoselective reactions. Enantioselective synthesis, which favors the formation of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and materials sciences. wikipedia.org The goal is to use the allyl group of this compound to create new chiral centers with high precision.

A notable emerging area is the use of hypervalent iodine catalysis for enantioselective fluorocyclization. wiley.comwiley.com Research has demonstrated that this compound can undergo a fluorocyclization reaction to produce enantioenriched 3-fluorochromanes. wiley.com This transformation is significant as fluorinated chromane (B1220400) scaffolds are prevalent in many bioactive molecules. wiley.com The reaction is enabled by the in situ generation of an ArI/ArIF₂ catalytic system, which proceeds with high stereospecificity. wiley.com

The optimization of such catalytic processes is a key research focus. For instance, modifying the structure of the C₂-symmetric iodoarene catalyst has been shown to significantly impact the enantiomeric ratio (e.r.) of the product.

Table 1: Catalyst Optimization for the Enantioselective Fluorocyclization of this compound

| Entry | Catalyst Modification | Enantiomeric Ratio (e.r.) |

|---|---|---|

| 1 | Generic C₂-symmetric iodoresorcinol derivative | Racemic (50:50) |

| 2 | Benzyl ester modification at terminal position | No significant enhancement |

| 3 | Benzyl ester modification at "R" position | 24:76 |

This table is based on findings from catalyst structural editing to enhance enantioselectivity. wiley.com

Future work in this domain will likely concentrate on designing more effective chiral catalysts to achieve even higher levels of enantioselectivity (>95:5 e.r.). nih.gov Furthermore, expanding the scope of these stereoselective cyclizations to include other functional groups beyond fluorine will open pathways to a diverse array of complex chiral heterocyclic molecules derived from this compound.

Integration into Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry using microreactors represents a major trend in modern chemical synthesis. pitt.edummsl.cz Microreactors offer significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous reagents, and potential for automated, on-demand production. pitt.edursc.orgmdpi.com

Reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or thermally induced Claisen rearrangements, are well-suited for adaptation to flow systems. The excellent heat exchange in microreactors can prevent the formation of hotspots in highly exothermic coupling reactions, leading to cleaner reaction profiles and higher yields. rsc.org For thermally driven reactions, microreactors allow for rapid heating to the target temperature and precise control of the residence time, which can minimize the formation of byproducts that often occur with prolonged heating in batch reactors.

A key area for future research is the development of packed-bed microreactors containing immobilized catalysts. mdpi.com For example, a palladium catalyst could be immobilized on a solid support and packed into a microreactor channel. A solution of this compound and a coupling partner could then be flowed through the reactor, allowing for a continuous production of the desired product while simplifying catalyst recovery and reuse. pitt.edu This approach aligns with the principles of green and sustainable chemistry. mdpi.com However, a potential challenge is the precipitation of solid byproducts, which can lead to channel blockage and system failure. mmsl.cz

Exploration of Biocatalytic Applications

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, is a rapidly growing field that offers high selectivity and mild reaction conditions. rsc.org While direct biocatalytic applications for this compound are still an emerging area, the potential is substantial. Enzymes could be employed for highly selective modifications of its structure.

One promising avenue is the use of lipases or esterases for the enantioselective resolution of derivatives of this compound. For instance, if the allyl group were first converted to a diol and then acylated, a lipase (B570770) could be used to selectively hydrolyze one of the ester groups, yielding a chiral monoacetate. This strategy has been successfully applied in the synthesis of chiral building blocks for antiviral drugs like grazoprevir (B560101) and glecaprevir, which involve the resolution of related allyloxy-substituted cyclic alcohols. rsc.org

Another potential application is the enzymatic oxidation of the terminal carbon of the allyl group to form an aldehyde or carboxylic acid, or the epoxidation of the double bond. Oxidoreductases or oxygenases could catalyze these reactions with high regio- and stereoselectivity, providing valuable chiral synthons that are difficult to access through traditional chemical methods. The bromide on the phenyl ring is generally stable under these enzymatic conditions, allowing for subsequent chemical modifications via cross-coupling reactions.

Advanced Spectroscopic Studies for In-Situ Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques applied in-situ (in the reaction mixture) provide real-time data on the concentrations of reactants, intermediates, and products, offering invaluable mechanistic insights.

For reactions involving this compound, techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy could be particularly informative. For example, in palladium-catalyzed cross-coupling reactions, in-situ NMR could be used to observe the formation and consumption of catalytic intermediates, such as oxidative addition complexes. Similar studies have been used to definitively identify aryl-Cu(III)-halide intermediates in copper-catalyzed couplings. tdx.cat Monitoring the fluorocyclization reaction (mentioned in section 7.1) with in-situ ¹⁹F NMR would allow for precise tracking of the reaction progress and the formation of any fluorine-containing byproducts. wiley.com

Combining these spectroscopic methods with the flow chemistry systems described in section 7.2 is a particularly powerful approach. The small pathlengths and controlled conditions in microreactors make them ideal for interfacing with spectrometers, allowing for continuous, real-time analysis of the reacting stream. This synergy enables rapid reaction screening, optimization, and the generation of detailed kinetic and mechanistic data that is often difficult to obtain from traditional batch experiments.

Q & A

Q. What are the optimal synthetic routes for 1-(Allyloxy)-4-bromobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Allylation of 4-bromophenol : React 4-bromophenol with allyl bromide in acetone using K₂CO₃ as a base at 50–80°C for 12–24 hours under inert gas (e.g., argon). Purification via silica gel chromatography (hexane:EtOAc) yields ~85–98% purity .

- Alternative route : Utilize Sonogashira coupling between 4-bromoiodobenzene and propargyl alcohol derivatives, employing Pd(PPh₃)₄/CuI catalysts in THF/Et₃N at 60°C .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H NMR : Expect peaks at δ 6.8–7.3 ppm (aromatic protons), δ 4.5–5.3 ppm (allyl CH₂ and CH₂-O), and δ 5.8–6.1 ppm (allyl CH₂=CH₂) .

- ¹³C NMR : Aromatic carbons at 115–135 ppm, allyl carbons at 70–120 ppm, and Br-C at ~110 ppm .

- GC-MS : Molecular ion peak at m/z 212 (C₉H₉BrO⁺) with fragmentation patterns confirming the allyloxy and bromine substituents .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Silica Gel Chromatography : Use hexane:EtOAc (9:1 to 4:1) for optimal separation of allylated products from unreacted phenol or bromide precursors .

- Recrystallization : Dissolve in hot hexane, cool to −20°C for crystal formation (melting point: 69–70°C) .

- Distillation : For large-scale purification, fractional distillation under reduced pressure (boiling point ~223°C) minimizes thermal decomposition .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

Methodological Answer: The bromine and allyloxy groups enable dual reactivity:

- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(OAc)₂, PPh₃, K₂CO₃ in DMF/H₂O) to form biaryl derivatives .

- Heck Reaction : Use Pd catalysts to couple alkenes/alkynes at the allyloxy site, forming conjugated systems .

- Competing Pathways : The allyl group may undergo undesired elimination under strong base conditions; mitigate by using milder bases (e.g., Cs₂CO₃) and lower temperatures .

Q. What strategies resolve contradictions in regioselectivity during functionalization?

Methodological Answer:

- Directing Group Effects : The allyloxy group directs electrophilic substitution to the para position relative to bromine. DFT calculations show this is due to electron-donating resonance effects .

- Competing Mechanisms : In radical reactions (e.g., photobromination), steric hindrance at the allyl site can shift selectivity. Monitor with time-resolved UV-Vis spectroscopy .

Q. How does the compound’s stability impact long-term storage and experimental design?

Methodological Answer: